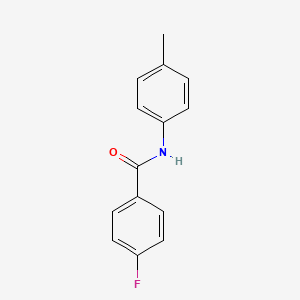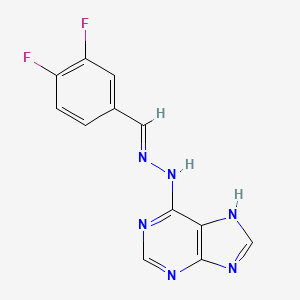
(E)-6-(2-(3,4-difluorobenzylidene)hydrazinyl)-9H-purine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-6-(2-(3,4-difluorobenzylidene)hydrazinyl)-9H-purine, also known as DFB, is a small molecule compound that has gained attention in the scientific community for its potential therapeutic applications. DFB is a purine analog that has been shown to exhibit antitumor, anti-inflammatory, and antiviral properties. In
Applications De Recherche Scientifique
Synthesis and Structure-Activity Relationships
Purine derivatives have been extensively studied for their antiviral, antimicrobial, and anticancer properties. The synthesis and structure-activity relationship (SAR) studies of these compounds provide valuable insights into their potential therapeutic applications. For instance, purines substituted at different positions have been shown to exhibit varied biological activities, which are crucial for developing new drugs. Modifications in the purine structure, such as at the 2, 6, or 9 positions, have led to compounds with significant antirhinovirus activity, demonstrating the impact of structural changes on biological efficacy (Kelley et al., 1989).
Anticancer and Antiviral Applications
Purine derivatives are pivotal in the search for new anticancer and antiviral agents. The exploration of 9-Benzyl-6-aminopurines, for example, has contributed to the development of compounds with potential anti-cancer properties, underscoring the therapeutic potential of purine analogs in oncology research (Yahyazadeh et al., 2003). Additionally, the study of 9-(2,6-Difluorobenzyl)-9H-purines bearing chlorine highlighted their role as phosphodiesterase (PDE) inhibitors, revealing another dimension of purine derivatives' biological activities and their relevance in developing treatments for various diseases (Kozai & Maruyama, 1999).
Structural and Spectral Investigations
The structural and spectroscopic analysis of purine derivatives, including X-ray diffraction and quantum chemical calculations, provides a deeper understanding of their chemical properties and potential interactions in biological systems. Such studies are fundamental in designing drugs with optimized efficacy and reduced side effects. The investigation into the structural features of 6-benzylaminopurine derivatives, for instance, has shed light on the electronic and geometric parameters critical for their biological activity (Čajan & Trávníček, 2011).
Green Chemistry in Purine Synthesis
The development of green chemistry approaches for the synthesis of purine derivatives highlights the importance of environmentally friendly methods in chemical research. Techniques that reduce the use of hazardous reagents and solvents are essential for sustainable development in the field of medicinal chemistry. The regioselective synthesis of purine hydrazones demonstrates the application of green chemistry principles in the efficient and eco-friendly production of purine derivatives (Kapadiya et al., 2019).
Propriétés
IUPAC Name |
N-[(E)-(3,4-difluorophenyl)methylideneamino]-7H-purin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2N6/c13-8-2-1-7(3-9(8)14)4-19-20-12-10-11(16-5-15-10)17-6-18-12/h1-6H,(H2,15,16,17,18,20)/b19-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDODHMHGHPQEST-RMOCHZDMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NNC2=NC=NC3=C2NC=N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=N/NC2=NC=NC3=C2NC=N3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-6-(2-(3,4-difluorobenzylidene)hydrazinyl)-9H-purine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

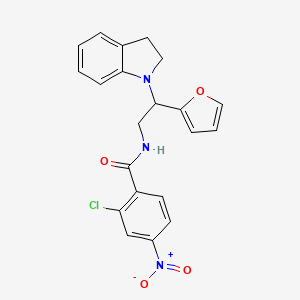
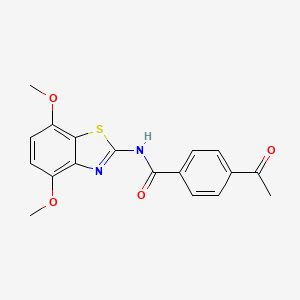
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-N-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2999129.png)
![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2999131.png)
![Ethyl 5-(4-chloro-3-nitrobenzamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2999134.png)
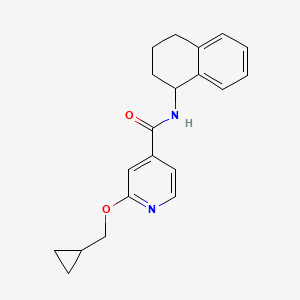
![N-benzo[e][1,3]benzothiazol-2-yl-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2999136.png)


![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-phenylethanone](/img/structure/B2999141.png)
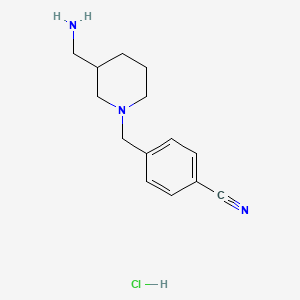
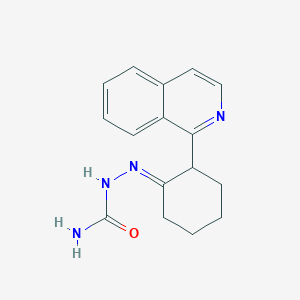
![N-(2,4-dimethoxybenzyl)-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2999147.png)
